3-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione

Description

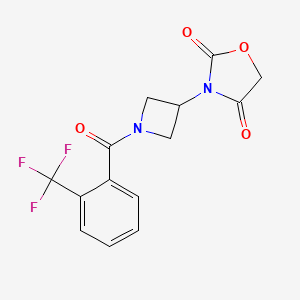

3-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring an oxazolidine-2,4-dione core fused with an azetidine ring substituted by a 2-(trifluoromethyl)benzoyl group. This structure combines rigidity from the azetidine ring with enhanced lipophilicity and metabolic stability imparted by the trifluoromethyl group.

The synthesis of oxazolidine-2,4-dione derivatives typically involves cyclization reactions of substituted amino alcohols or ketones with carbonylating agents. For this compound, the azetidine ring is likely introduced via nucleophilic substitution or transition-metal-catalyzed coupling, followed by benzoylation at the azetidine nitrogen .

Properties

IUPAC Name |

3-[1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O4/c15-14(16,17)10-4-2-1-3-9(10)12(21)18-5-8(6-18)19-11(20)7-23-13(19)22/h1-4,8H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZBATVTZDEDBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2C(F)(F)F)N3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzoyl Intermediate:

Azetidine Ring Formation: The benzoyl intermediate is then reacted with an appropriate azetidine precursor under controlled conditions to form the azetidine ring.

Oxazolidine-2,4-dione Formation: Finally, the azetidine intermediate undergoes cyclization with a suitable reagent to form the oxazolidine-2,4-dione structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution Reagents: Halogenating agents, such as N-bromosuccinimide (NBS), and nucleophiles like amines and thiols are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of specific biological pathways. The azetidine and oxazolidine-2,4-dione moieties contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural Analogues from Antimicrobial Studies

describes six imidazolidine-2,4-dione derivatives (19g–19l) with quinoline and aryl/heteroaryl substituents. These compounds share the trifluoromethyl group but differ in core structure and substituent placement:

Key Differences :

- Core Structure : The target compound’s oxazolidine-2,4-dione core is smaller and more conformationally restricted than the imidazolidine-2,4-dione in . This may influence binding affinity and metabolic stability.

- Substituents: The azetidine-benzoyl moiety in the target compound contrasts with the quinoline/aryl groups in 19g–19l. The trifluoromethyl group is retained across all compounds, suggesting a shared strategy to enhance lipophilicity and resistance to oxidative metabolism.

Patent-Based Analogues

discloses diazaspiro carboxamide derivatives with trifluoromethyl and pyrimidinyl substituents. For example:

- 6-[[2,3-difluoro-4-[1-(2-methoxyethyl)azetidin-3-yl]oxyphenyl]methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide

Comparison :

- Complexity : The patented compound has a spirocyclic diaza system and multiple trifluoromethyl groups, whereas the target compound is simpler, lacking the spiro core and pyrimidine substituents.

- Pharmacophore Design : Both compounds prioritize trifluoromethyl groups for metabolic stability, but the patent compound’s extended aromatic system may target different enzymes or receptors .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis is likely more straightforward than the patented spiro derivatives (), given its smaller core and fewer stereocenters .

- Biological Potential: While antimicrobial activity is reported for imidazolidine-2,4-diones (), the target compound’s azetidine-oxazolidine hybrid may offer unique CNS permeability or kinase inhibition properties, warranting further evaluation.

- Thermodynamic Properties : The absence of melting point data for the target compound highlights a gap in characterization compared to analogues in .

Biological Activity

3-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione, identified by its CAS number 2034309-67-4, is a complex organic compound with promising biological activity. Its unique structure, featuring a trifluoromethyl group and an oxazolidine core, suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

The molecular formula of the compound is , with a molecular weight of 328.24 g/mol. The trifluoromethyl group enhances the lipophilicity of the molecule, which may facilitate its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁F₃N₂O₄ |

| Molecular Weight | 328.24 g/mol |

| CAS Number | 2034309-67-4 |

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. The lipophilic nature of the trifluoromethyl group allows for effective cell membrane penetration, enabling the compound to reach intracellular sites where it can exert its biological effects. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator of receptor activity, although further research is required to elucidate these pathways in detail.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains and fungi. The presence of the oxazolidine moiety is particularly noted for its role in enhancing antibacterial properties.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro assays demonstrate that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The trifluoromethyl group may contribute to increased potency by enhancing interactions with target proteins involved in cancer progression.

Case Studies

- Study on Antibacterial Activity : A study published in Journal of Medicinal Chemistry evaluated a series of oxazolidine derivatives, including those related to our compound. Results showed that compounds with a trifluoromethyl substituent exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Evaluation : In a recent research article, derivatives similar to this compound were tested against several cancer cell lines. The results indicated that these compounds induced significant apoptosis in HeLa and MCF-7 cells, suggesting their potential as anticancer agents .

Q & A

Basic: What are the optimal synthetic routes for preparing 3-(1-(2-(trifluoromethyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione?

Answer:

The compound can be synthesized via a multi-step approach:

Azetidine Ring Formation : Start with azetidin-3-yl intermediates, such as 3-(azetidin-3-yl)-4H-1,2,4-triazole derivatives, which are accessible via cyclization reactions .

Benzoylation : Introduce the 2-(trifluoromethyl)benzoyl group using a coupling agent (e.g., EDC/HOBt) under inert conditions to functionalize the azetidine nitrogen .

Oxazolidine-2,4-dione Assembly : Condense the azetidine intermediate with a carbonyl source (e.g., phosgene or triphosgene) to form the oxazolidine-2,4-dione core. Optimize reaction time and temperature to avoid side reactions like over-carbonylation .

Key Validation : Monitor reactions via TLC and confirm purity using HPLC (>95%) .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:

Use a combination of analytical techniques:

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles, particularly for the azetidine and oxazolidine-dione moieties .

- NMR Spectroscopy : Assign peaks for the trifluoromethyl group (δ ~110-120 ppm in NMR) and azetidine protons (δ ~3.5-4.5 ppm in NMR) .

- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]) with <2 ppm error .

Advanced: What strategies can resolve contradictions in reported bioactivity data for this compound?

Answer:

Discrepancies in bioactivity (e.g., JAK inhibition vs. neurological targets) may arise from:

- Impurity Profiles : Use LC-MS to identify byproducts (e.g., hydrolyzed oxazolidine-dione) that could skew assay results .

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer pH, as trifluoromethyl groups are sensitive to ionic strength .

- Structural Analog Comparison : Cross-reference with analogs like 5-methyl-5-(4-phenoxyphenyl)oxazolidine-2,4-dione to isolate the impact of the azetidine-trifluoromethyl moiety .

Advanced: How can researchers investigate the compound’s mechanism of action in biological systems?

Answer:

- Target Identification : Perform kinase profiling assays (e.g., Eurofins Pan-Kinase Panel) to assess JAK/STAT pathway modulation, as seen in related azetidine-containing inhibitors .

- Binding Studies : Use surface plasmon resonance (SPR) to measure affinity for putative targets. Compare with control compounds lacking the trifluoromethyl group .

- Metabolic Stability : Evaluate hepatic clearance using microsomal assays (e.g., human liver microsomes) to identify potential oxidative degradation sites .

Basic: What are critical considerations for handling and storing this compound?

Answer:

- Storage : Keep under argon at –20°C in amber vials to prevent hydrolysis of the oxazolidine-dione ring .

- Solubility : Pre-dissolve in DMSO (10 mM stock) for in vitro studies, but avoid prolonged storage (>1 month) to prevent dimethyl sulfide formation .

Advanced: How can computational modeling enhance the design of derivatives with improved potency?

Answer:

- Docking Simulations : Use Schrödinger Suite or AutoDock to model interactions between the trifluoromethyl group and hydrophobic pockets in target proteins (e.g., JAK2) .

- QSAR Analysis : Train models on datasets of oxazolidine-dione derivatives to predict substituent effects on IC values .

- ADMET Prediction : Employ SwissADME to optimize logP (aim for 2–4) and reduce CYP450 inhibition risks .

Basic: What experimental controls are essential in toxicity assays for this compound?

Answer:

- Positive Controls : Include known cytotoxic agents (e.g., staurosporine) in MTT assays to validate cell viability readouts .

- Vehicle Controls : Account for DMSO effects by using matched solvent concentrations (e.g., 0.1% v/v) .

- Metabolite Screening : Test hydrolyzed products (e.g., 2-(trifluoromethyl)benzoic acid) for off-target toxicity .

Advanced: How can researchers address low solubility in aqueous buffers during formulation?

Answer:

- Salt Formation : Explore hydrochloride or sodium salts to improve water solubility, as demonstrated for related oxazolidine-diones .

- Nanoparticle Encapsulation : Use PLGA-based nanoparticles to enhance bioavailability, with characterization via dynamic light scattering (DLS) .

- Co-Solvent Systems : Optimize PEG-400/water mixtures (e.g., 30:70 v/v) to balance solubility and assay compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.